1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone
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Overview
Description
1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. It contains an azepane ring, a benzyl group, an indole moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: Benzylation reactions using benzyl halides and suitable bases.
Synthesis of the indole moiety: Indole synthesis can be performed using Fischer indole synthesis or other methods.
Thioether linkage formation: This involves the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The azepane ring and thioether linkage might also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(indol-3-yl)ethanone: Lacks the benzyl group.
1-(piperidin-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone: Has a piperidine ring instead of an azepane ring.
1-(azepan-1-yl)-2-((1-phenyl-1H-indol-3-yl)thio)ethanone: Has a phenyl group instead of a benzyl group.
Uniqueness
1-(azepan-1-yl)-2-((1-benzyl-1H-indol-3-yl)thio)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(1-benzylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(24-14-8-1-2-9-15-24)18-27-22-17-25(16-19-10-4-3-5-11-19)21-13-7-6-12-20(21)22/h3-7,10-13,17H,1-2,8-9,14-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIKJGOTCLTWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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